molecular formula C17H8N4O6 B11116032 5,8-Dinitro-2-pyridin-2-yl-benzo[de]isoquinoline-1,3-dione

5,8-Dinitro-2-pyridin-2-yl-benzo[de]isoquinoline-1,3-dione

Cat. No.: B11116032
M. Wt: 364.27 g/mol
InChI Key: WZLUIXMSKTWXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-DINITRO-2-(2-PYRIDYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a nitrogen atom within a ring structure. The compound’s structure includes a benzo[de]isoquinoline core, which is further substituted with nitro groups and a pyridyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-DINITRO-2-(2-PYRIDYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method involves the reaction of 2-pyridylamine with a suitable benzo[de]isoquinoline precursor under nitration conditions. The nitration process introduces nitro groups at the 5 and 8 positions of the benzo[de]isoquinoline ring. The reaction is usually carried out in the presence of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,8-DINITRO-2-(2-PYRIDYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzo[de]isoquinoline derivatives.

Scientific Research Applications

5,8-DINITRO-2-(2-PYRIDYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,8-DINITRO-2-(2-PYRIDYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, which may contribute to the compound’s antimicrobial and anticancer activities. Additionally, the pyridyl group can interact with metal ions, potentially affecting enzymatic activities and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5,8-Dinitro-2-(2-thienyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar structure but with a thienyl group instead of a pyridyl group.

    5,8-Dinitro-2-(2-furyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar structure but with a furyl group instead of a pyridyl group.

Uniqueness

The presence of the pyridyl group in 5,8-DINITRO-2-(2-PYRIDYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

Molecular Formula

C17H8N4O6

Molecular Weight

364.27 g/mol

IUPAC Name

5,8-dinitro-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C17H8N4O6/c22-16-12-7-10(20(24)25)5-9-6-11(21(26)27)8-13(15(9)12)17(23)19(16)14-3-1-2-4-18-14/h1-8H

InChI Key

WZLUIXMSKTWXDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.